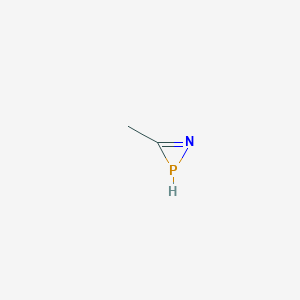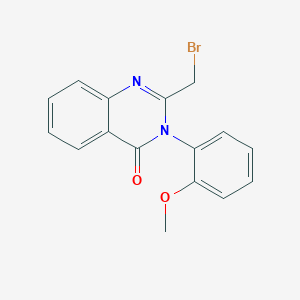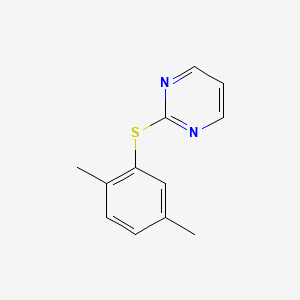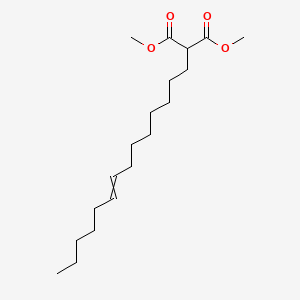![molecular formula C19H18BrNO B12585931 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline CAS No. 597543-18-5](/img/structure/B12585931.png)
8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and 3-bromo-2,6-dimethylphenol.
Reaction Conditions: The key step involves the formation of an ether linkage between the quinoline and the phenol derivative. This can be achieved using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques.
化学反应分析
Types of Reactions: 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
作用机制
The mechanism of action of 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The quinoline core may intercalate with DNA, affecting gene expression and cell proliferation.
相似化合物的比较
8-Methoxyquinoline: Lacks the bromo and dimethylphenyl substituents, resulting in different chemical properties.
3-Bromo-2,6-dimethylphenol: Contains the bromo and dimethylphenyl groups but lacks the quinoline core.
2-Methylquinoline: The parent quinoline compound without additional substituents.
Uniqueness: 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is unique due to the combination of the quinoline core with the 3-bromo-2,6-dimethylphenyl and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
597543-18-5 |
|---|---|
分子式 |
C19H18BrNO |
分子量 |
356.3 g/mol |
IUPAC 名称 |
8-[(3-bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline |
InChI |
InChI=1S/C19H18BrNO/c1-12-7-10-17(20)14(3)16(12)11-22-18-6-4-5-15-9-8-13(2)21-19(15)18/h4-10H,11H2,1-3H3 |
InChI 键 |
DCSHCJASQQOQNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)Br)C)COC2=CC=CC3=C2N=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)



![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
![Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12585907.png)

![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)


![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
